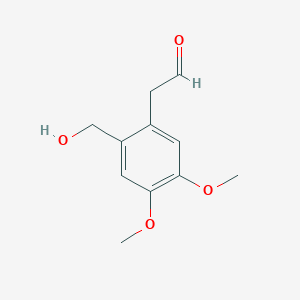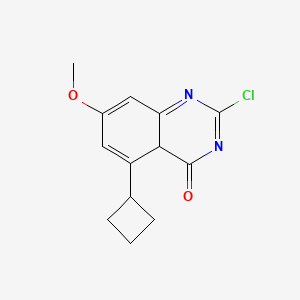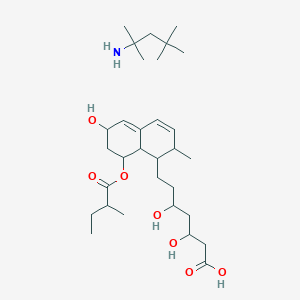
Pravastatin; tert-octylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pravastatin; tert-octylamine is a compound that combines pravastatin, a well-known statin used to lower cholesterol levels, with tert-octylamine, an organic amine. Pravastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is the rate-limiting enzyme involved in cholesterol synthesis . This combination is used to enhance the pharmacological properties of pravastatin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pravastatin is synthesized through a fermentation process involving the microorganism Streptomyces carbophilus. The process begins with the production of mevastatin, which is then hydroxylated to form pravastatin . The tert-octylamine component is typically synthesized through the alkylation of octylamine with tert-butyl chloride under basic conditions.
Industrial Production Methods
Industrial production of pravastatin involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is subjected to various chromatographic techniques to isolate pravastatin. The tert-octylamine is produced through chemical synthesis and then combined with pravastatin under controlled conditions to form the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Pravastatin; tert-octylamine undergoes several types of chemical reactions, including:
Oxidation: Pravastatin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in pravastatin.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups of pravastatin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products
The major products formed from these reactions include various metabolites of pravastatin, such as 3-alpha-hydroxy-isopravastatin and 6-epi-pravastatin .
Aplicaciones Científicas De Investigación
Pravastatin; tert-octylamine has numerous applications in scientific research:
Chemistry: Used as a model compound to study the effects of statins on cholesterol synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Industry: Employed in the development of new drug formulations and delivery systems.
Mecanismo De Acción
Pravastatin; tert-octylamine exerts its effects by inhibiting HMG-CoA reductase, leading to a decrease in cholesterol synthesis. This inhibition results in an upregulation of LDL receptors on hepatocytes, increasing the clearance of low-density lipoprotein (LDL) from the bloodstream . The molecular targets include HMG-CoA reductase and LDL receptors, and the pathways involved are those related to cholesterol metabolism and homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin that is a prodrug, requiring activation in the body.
Rosuvastatin: Known for its high potency and long half-life.
Uniqueness
Pravastatin is unique among statins due to its hydrophilicity, which reduces its potential for muscle-related side effects. The addition of tert-octylamine may enhance its pharmacological properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C31H55NO7 |
|---|---|
Peso molecular |
553.8 g/mol |
Nombre IUPAC |
3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid;2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3 |
Clave InChI |
RKFLVBHCVKWNON-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


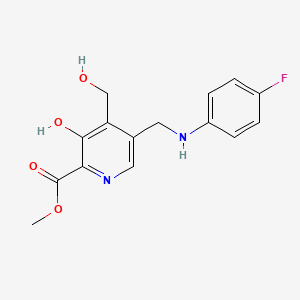


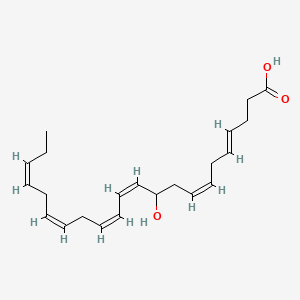
![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12337903.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)
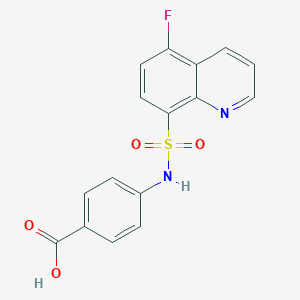
![4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12337912.png)

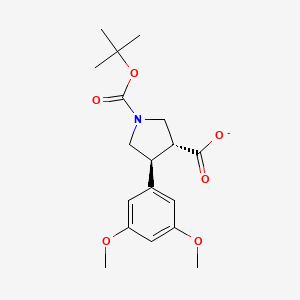
![Methyl 2-[(4,7-dimethoxy-1H-benzimidazol-1-yl)methyl]nicotinate](/img/structure/B12337938.png)
